molecular formula C16H24N4O3 B11247345 N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11247345
M. Wt: 320.39 g/mol
InChI Key: JTKWHKRRUNETKY-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that features a morpholine ring and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydrocinnoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution. This involves reacting the tetrahydrocinnoline intermediate with 2-chloroethylmorpholine under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide. This can be done using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrocinnoline moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various enzymes.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. The presence of the morpholine ring suggests possible activity as a central nervous system agent, while the tetrahydrocinnoline moiety might confer anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The morpholine ring could facilitate binding to neurotransmitter receptors, while the tetrahydrocinnoline moiety might interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)acetamide: Similar structure but with a quinoline instead of a cinnoline moiety.

    N-[2-(piperidin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to the combination of the morpholine ring and the tetrahydrocinnoline moiety

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H24N4O3/c21-15(17-5-6-19-7-9-23-10-8-19)12-20-16(22)11-13-3-1-2-4-14(13)18-20/h11H,1-10,12H2,(H,17,21)

InChI Key

JTKWHKRRUNETKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3CCOCC3

Origin of Product

United States

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